molecular formula C11H12ClN3S B13536174 7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole

7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13536174
M. Wt: 253.75 g/mol
InChI Key: OATKWNWILGQPCA-UHFFFAOYSA-N
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Description

7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 7-chloro-1H-1,2,3-benzotriazole with a thian-4-yl derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.

    Substitution: The chlorine atom in the benzotriazole ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides, Grignard reagents, and organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thian-4-yl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted benzotriazoles.

Scientific Research Applications

7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1H-1,2,3-benzotriazole: Lacks the thian-4-yl group, making it less versatile in certain applications.

    1-(thian-4-yl)-1H-1,2,3-benzotriazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    7-chloro-1-(methylthio)-1H-1,2,3-benzotriazole: Contains a methylthio group instead of a thian-4-yl group, leading to different chemical and biological properties.

Uniqueness

7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the chlorine atom and the thian-4-yl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClN3S

Molecular Weight

253.75 g/mol

IUPAC Name

7-chloro-1-(thian-4-yl)benzotriazole

InChI

InChI=1S/C11H12ClN3S/c12-9-2-1-3-10-11(9)15(14-13-10)8-4-6-16-7-5-8/h1-3,8H,4-7H2

InChI Key

OATKWNWILGQPCA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1N2C3=C(C=CC=C3Cl)N=N2

Origin of Product

United States

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